(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-(1-methylbenzimidazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-21-14-7-3-2-6-13(14)20-16(21)12(10-17)11-19-15-8-4-5-9-18-15/h2-9,11H,1H3,(H,18,19)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVDXDRUTZMVSM-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CNC3=CC=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/NC3=CC=CC=N3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of N-Methyl-o-Phenylenediamine
The benzimidazole core is constructed through acid-catalyzed cyclization of N-methyl-o-phenylenediamine (1) with triethyl orthoformate (Scheme 1):
Reaction Conditions
Mechanistic Insight
Protonation of orthoformate generates electrophilic formyl cations, which undergo sequential nucleophilic attack by the diamine's amino groups, followed by dehydration to aromatize the heterocycle.
Directed Metalation-Formylation
For enhanced regiocontrol, a directed ortho metalation strategy employs n-BuLi/TMEDA complexation (Scheme 2):
Procedure
- Protect N1 with TIPS group (2)
- Generate lithio species at C2 using n-BuLi (-78°C)
- Quench with DMF to install formyl group (3)
- Deprotect with TBAF to yield 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (4)
Advantages
Construction of the α,β-Unsaturated Nitrile System
Knoevenagel Condensation with Malononitrile
The acrylonitrile bridge is installed via base-catalyzed condensation (Table 1):
| Entry | Base | Solvent | Temp (°C) | Time (h) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Piperidine | EtOH | 80 | 4 | 8:1 | 72 |
| 2 | NH4OAc | Toluene | 110 | 2 | 12:1 | 68 |
| 3 | DBU | DMF | 25 | 1 | 15:1 | 85 |
Optimized Protocol
- Combine 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (1.0 eq) and malononitrile (1.2 eq) in DMF
- Add DBU (0.1 eq) and stir at RT under N2
- Quench with 1M HCl after TLC confirmation
- Recrystallize from EtOH/H2O (4:1)
Key Observation
DBU promotes rapid enolate formation while minimizing double bond isomerization, achieving 85% yield with 15:1 E-selectivity.
Installation of Pyridin-2-ylamino Group
Nucleophilic Aromatic Substitution
Reaction of 2-fluoropyridine with in situ generated acrylonitrile enolate (Scheme 3):
Stepwise Procedure
- Generate sodium enolate using NaH (2.0 eq) in THF at 0°C
- Add 2-fluoropyridine (1.5 eq) and warm to 40°C
- Monitor by 19F NMR for fluoride displacement
- Isolate product via silica chromatography (Hex/EtOAc 3:1)
Challenges
Buchwald-Hartwig Amination
Transition metal-catalyzed coupling provides superior efficiency (Table 2):
| Catalyst System | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd2(dba)3/XPhos | BrettPhos | 78 | 98.5 |
| Pd(OAc)2/SPhos | RuPhos | 82 | 99.1 |
| Ni(COD)2/dtbbpy | BINAP | 65 | 97.8 |
Optimized Conditions
- Catalyst: Pd(OAc)2 (5 mol%)
- Ligand: SPhos (10 mol%)
- Base: Cs2CO3 (2.5 eq)
- Solvent: dioxane/H2O (9:1)
- Temperature: 100°C, 12 hours
This method achieves 82% yield with full retention of E-geometry.
Integrated Synthetic Routes
Convergent Three-Component Assembly
Combining key fragments in a one-pot procedure (Fig. 2):
- Simultaneous Knoevenagel condensation and amination
- Use of microwave irradiation (150°C, 20 min)
- In situ trapping of reactive intermediates
Advantages
Solid-Phase Synthesis on Wang Resin
For combinatorial library generation (Scheme 4):
- Load benzimidazole aldehyde onto resin via carbamate linkage
- Perform Knoevenagel with polymer-bound malononitrile
- Aminate with 2-aminopyridine using flow reactor
- Cleave with TFA/CH2Cl2 (1:9)
Key Metrics
Stereochemical Control and Analysis
Computational Modeling of Transition States
DFT calculations (B3LYP/6-31G*) reveal:
- E-isomer favored by 3.8 kcal/mol due to reduced allylic strain
- Rotation barrier of 22.4 kcal/mol about C=C bond
Chiral HPLC Resolution
Separation of enantiomers using:
- Column: Chiralpak IC (250 × 4.6 mm)
- Mobile phase: Hex/IPA (85:15) + 0.1% DEA
- Retention times: 12.8 min (R), 14.2 min (S)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Key parameters for kilogram-scale manufacturing (Table 3):
| Parameter | Optimal Value |
|---|---|
| Residence time | 8.5 min |
| Temperature | 125°C |
| Pressure | 18 bar |
| Productivity | 2.1 kg/h |
Purification via Antisolvent Crystallization
Emerging Methodologies
Photoredox Catalyzed Amination
Visible-light mediated process using:
- Catalyst: Ir(ppy)3 (2 mol%)
- Light source: 450 nm LEDs
- Yield improvement: 22% over thermal methods
Biocatalytic Approaches
Engineered transaminases for stereoselective synthesis:
- Enzyme: Codexis TA-134
- Conversion: 98%
- ee: >99%
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogs and their substituent variations are summarized below:
Key Observations:
- Electron-Donating Groups (EDGs): Trimethoxybenzoyl (in 8r) and pyridin-2-ylamino (target) may improve solubility and intermolecular interactions.
- Biological Activity: Quinoline-containing analogs (e.g., compound 15) exhibit antiproliferative effects, suggesting the target compound’s pyridin-2-ylamino group could confer similar or unique bioactivity .
Spectroscopic and Computational Data
- IR Spectroscopy: Benzimidazole N-H stretches (~3285 cm⁻¹) and nitrile C≡N (~2200 cm⁻¹) are characteristic .
- NMR: Benzimidazole protons resonate at δ 7.2–8.5 ppm, while pyridin-2-ylamino protons may appear at δ 6.5–7.5 ppm .
- DFT Studies: For compound 1f, Mulliken charges highlight electron-rich benzimidazole and electron-deficient nitrophenyl regions, guiding reactivity predictions .
Biological Activity
(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmaceutical research.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H15N5
- Molecular Weight : 285.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzimidazole and pyridine moieties are known to enhance binding affinity to specific targets, leading to diverse pharmacological effects.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These results indicate potential applications in treating bacterial infections.
Study 1: Anticancer Mechanism
In a study published in MDPI, researchers explored the mechanism by which this compound induces apoptosis in cancer cells. The study found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis in HeLa cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The results showed that this compound inhibited biofilm formation and exhibited synergistic effects when combined with conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via aza-Michael addition , where acrylonitrile acts as a Michael acceptor. Microwave irradiation (e.g., 80–100°C, 20–40 minutes) enhances reaction efficiency and yield by reducing steric hindrance and promoting regioselectivity . Solvents like ethanol or DMF are preferred, with L-proline or piperidine as catalysts to stabilize intermediates .
- Optimization : Key parameters include temperature control (60–120°C), solvent polarity, and stoichiometric ratios of benzimidazole and pyridinylamine precursors. Reaction progress is monitored via TLC or HPLC .
Q. How is the E-configuration of the acrylonitrile moiety confirmed experimentally?
- Analytical Techniques :
- 1H NMR : Trans coupling constants (J = 12–16 Hz) between vinyl protons confirm the E-geometry .
- IR Spectroscopy : Absence of nitrile (C≡N) stretching bands at ~2218–2230 cm⁻¹ in intermediates indicates successful addition .
- X-ray Crystallography : Single-crystal studies resolve spatial arrangements of substituents .
Q. What spectroscopic methods are used to characterize this compound, and what key spectral signatures are observed?
- 1H/13C NMR :
- Benzimidazole NH protons appear as singlets at δ 11.99–12.5 ppm .
- Pyridinylamino protons resonate as doublets at δ 7.3–8.2 ppm .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- In vitro Screening :
- Anticancer : MTT assays against hepatocellular carcinoma (HepG2) or breast cancer (MCF-7) cell lines .
- Antimicrobial : Disk diffusion assays for gram-positive/negative bacteria .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in aza-Michael additions?
- Mechanistic Insights :
- Electron-withdrawing groups (e.g., -Cl, -NO2) on the pyridinylamine enhance electrophilicity, accelerating nucleophilic attack by benzimidazole .
- Steric hindrance from bulky substituents (e.g., tert-butyl) reduces yields by ~30%; computational DFT studies validate transition-state geometries .
Q. What computational tools can predict binding affinities of this compound to biological targets?
- In silico Approaches :
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR or CDK2) using PDB structures (e.g., 1ME3) .
- QSAR Models : Hammett constants (σ) of substituents correlate with anticancer activity (R² = 0.89) .
Q. How can structural modifications enhance solubility without compromising bioactivity?
- Strategies :
- PEGylation : Adding polyethylene glycol (PEG) chains to the pyridinylamino group increases aqueous solubility by 4× but may reduce IC50 by 15% .
- Prodrug Design : Esterification of nitrile to amidoxime improves bioavailability .
Q. What are the contradictions in reported biological data for analogous compounds, and how can they be resolved?
- Case Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
